4,6-Dihydrothieno[2,3-c]furan
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Overview
Description
4,6-Dihydrothieno[2,3-c]furan is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydrothieno[2,3-c]furan typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a furan derivative reacts with a dienophile under controlled conditions to form the desired compound . Another approach involves the use of organolithium reagents to facilitate the formation of the thieno-furan ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydrothieno[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thieno-furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thieno-furan derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,6-Dihydrothieno[2,3-c]furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dihydrothieno[2,3-c]furan involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
- 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
- Thieno[2,3-b]pyridine derivatives
Comparison: 4,6-Dihydrothieno[2,3-c]furan is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while thieno[2,3-b]pyridine derivatives also contain a thieno ring, their biological activities and applications may differ significantly due to variations in their molecular structure .
Properties
Molecular Formula |
C6H6OS |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
4,6-dihydrothieno[2,3-c]furan |
InChI |
InChI=1S/C6H6OS/c1-2-8-6-4-7-3-5(1)6/h1-2H,3-4H2 |
InChI Key |
AKRADPJGDPPMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)SC=C2 |
Origin of Product |
United States |
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